1-(1-p-Tolyl-ethyl)-piperazine
Overview
Description
1-(1-p-Tolyl-ethyl)-piperazine is an organic compound that belongs to the class of piperazines. It features a piperazine ring substituted with a 1-(p-tolyl)-ethyl group. Piperazines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the p-tolyl group enhances the compound’s chemical properties, making it a valuable entity in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-p-Tolyl-ethyl)-piperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with 1-(p-tolyl)-ethyl halides under basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 1-(p-tolyl)-ethyl halide by reacting p-tolyl ethyl alcohol with a halogenating agent such as thionyl chloride or phosphorus tribromide.
Step 2: Alkylation of piperazine with the prepared 1-(p-tolyl)-ethyl halide in the presence of a base like potassium carbonate or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, enhances the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1-p-Tolyl-ethyl)-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(1-p-Tolyl-ethyl)-piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperazines.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-p-Tolyl-ethyl)-piperazine involves its interaction with various molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The p-tolyl group may enhance the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
1-(2-p-Tolyl-ethyl)-piperazine: Similar structure but with a different substitution pattern.
1-(1-Phenyl-ethyl)-piperazine: Features a phenyl group instead of a p-tolyl group.
1-(1-Benzyl-ethyl)-piperazine: Contains a benzyl group, offering different chemical properties.
Uniqueness: 1-(1-p-Tolyl-ethyl)-piperazine is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-(4-methylphenyl)ethyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-3-5-13(6-4-11)12(2)15-9-7-14-8-10-15/h3-6,12,14H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMJSSANBOUJPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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